2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid
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Overview
Description
2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid is a complex organic compound characterized by its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfonyl-methylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the intermediate 2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride This intermediate is then reacted with methylamine to form the sulfonyl-methylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions to substitute the cyano or sulfonyl groups.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs depending on the specific nucleophile used.
Scientific Research Applications
2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and trifluoromethyl groups are often involved in interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Cyano-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 2-[[2-Cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid is unique due to the presence of both a sulfonyl-methylamino group and an acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[2-cyano-4-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O4S/c1-16(6-10(17)18)21(19,20)9-3-2-8(11(12,13)14)4-7(9)5-15/h2-4H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFKYYDMDCQPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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